An In-depth Technical Guide to ent-Florfenicol-d3
An In-depth Technical Guide to ent-Florfenicol-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ent-Florfenicol-d3, the deuterated enantiomer of the broad-spectrum antibiotic Florfenicol. Primarily utilized as an internal standard in analytical chemistry, ent-Florfenicol-d3 is instrumental for the accurate quantification of Florfenicol in complex biological matrices through mass spectrometry-based methods. This document details its chemical properties, plausible synthetic routes, and its critical role in pharmacokinetic, metabolic, and residue analysis studies. Furthermore, it outlines detailed experimental protocols for its application and visualizes key processes, including the mechanism of action of Florfenicol and a typical analytical workflow, to support researchers in drug development and food safety.
Introduction
Florfenicol is a synthetic, broad-spectrum antibiotic used extensively in veterinary medicine to combat bacterial infections in livestock and aquaculture.[1] It functions by inhibiting protein synthesis in susceptible bacteria.[2] The accurate measurement of Florfenicol and its metabolites in biological samples is crucial for pharmacokinetic analysis, ensuring food safety by monitoring drug residues, and for metabolic studies.[3]
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they are chemically identical to the analyte of interest, exhibiting similar behavior during sample preparation, chromatography, and ionization.[4] ent-Florfenicol-d3, the deuterated form of the enantiomer of Florfenicol, serves this critical function. By introducing a known quantity of ent-Florfenicol-d3 into a sample at the beginning of the analytical process, it is possible to correct for variations and losses that may occur, thereby ensuring a high degree of accuracy and precision in the final quantification of Florfenicol.[4]
Chemical and Physical Properties
ent-Florfenicol-d3 is characterized by the replacement of three hydrogen atoms with deuterium atoms. This isotopic labeling results in a molecule with a higher molecular weight than its non-deuterated counterpart, enabling its differentiation in mass spectrometry.[5]
| Property | Value | Source |
| Chemical Name | 2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide | Clearsynth |
| Synonyms | rel-Florfenicol-d3 | Clearsynth |
| CAS Number | 1217619-10-7 | Clearsynth |
| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S | Clearsynth |
| Molecular Weight | 361.23 g/mol | Clearsynth |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in methanol and other organic solvents | General chemical knowledge |
| Storage | Recommended storage at refrigerator (2-8°C) for long-term storage | Clearsynth |
Synthesis
A general approach would be:
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Synthesis of a deuterated precursor: Preparation of a key intermediate, such as 4-(methyl-d3-sulfonyl)benzaldehyde.
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Construction of the side chain: Reaction of the deuterated benzaldehyde with a suitable glycine equivalent to build the aminodiol side chain with the correct stereochemistry.
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Final modifications: Subsequent chemical transformations to introduce the dichloroacetyl group and ensure the desired enantiomeric form.
It is important to note that the synthesis of such a complex molecule with specific stereochemistry and isotopic labeling requires advanced synthetic organic chemistry expertise and careful control of reaction conditions.
Mechanism of Action of Florfenicol
Florfenicol exerts its bacteriostatic action by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, which prevents the peptidyl transferase enzyme from catalyzing the formation of peptide bonds between amino acids, thereby halting protein elongation.[1][2]
Mechanism of action of Florfenicol.
Applications in Analytical Chemistry
The primary application of ent-Florfenicol-d3 is as an internal standard in bioanalytical methods for the quantification of Florfenicol.[4] Its use is critical in:
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Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Florfenicol in various animal species.[3]
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Residue Analysis: For the monitoring of Florfenicol residues in food products derived from treated animals to ensure they do not exceed maximum residue limits (MRLs).
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Metabolite Identification and Quantification: To aid in the precise measurement of Florfenicol and its metabolites in complex biological matrices.[3]
Experimental Protocols
The following outlines a general experimental protocol for the quantification of Florfenicol in a biological matrix (e.g., plasma, tissue) using ent-Florfenicol-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
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ent-Florfenicol-d3 (Internal Standard)
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Florfenicol analytical standard
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Biological matrix (e.g., plasma, homogenized tissue)
Sample Preparation (Protein Precipitation)
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Thaw biological samples to room temperature.
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To a 100 µL aliquot of the sample in a microcentrifuge tube, add a specific volume of the ent-Florfenicol-d3 working solution (e.g., 20 µL of a 2 µg/mL solution).
-
Add 200-400 µL of cold acetonitrile to precipitate proteins.
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Vortex the mixture vigorously for 30-60 seconds.
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Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
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The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
LC-MS/MS Analysis
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Florfenicol and its metabolites |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor ion to product ion transitions for Florfenicol and ent-Florfenicol-d3 must be optimized on the specific instrument. |
Data Analysis
The concentration of Florfenicol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (ent-Florfenicol-d3) and comparing this ratio to a calibration curve constructed from standards of known concentrations.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of Florfenicol utilizing ent-Florfenicol-d3 as an internal standard.
Typical workflow for quantification using an internal standard.
Conclusion
ent-Florfenicol-d3 is an indispensable tool for researchers and analytical scientists working with the antibiotic Florfenicol. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy, precision, and reliability for the quantification of Florfenicol in various biological matrices. This technical guide serves as a foundational resource for understanding the properties of ent-Florfenicol-d3 and for the development and validation of robust analytical methods crucial for drug development, pharmacokinetic studies, and food safety monitoring.
References
- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
